2'-Hydroxy-5'-methylpropiophenone

Vue d'ensemble

Description

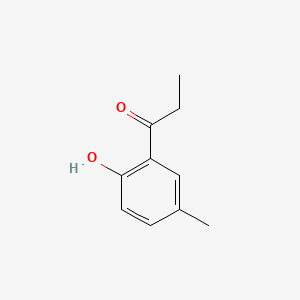

2’-Hydroxy-5’-methylpropiophenone is an organic compound with the molecular formula C10H12O2. It is also known as 2-Propionyl-p-cresol. This compound is a derivative of propiophenone and is characterized by the presence of a hydroxy group and a methyl group on the aromatic ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2’-Hydroxy-5’-methylpropiophenone can be synthesized through various methods. One common method involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with a suitable oxidizing agent. For example, a solution of 2-methyl-1-phenylpropane-1,2-diol in toluene can be treated with potassium bromide (KBr) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as a catalyst. The reaction mixture is cooled to 0°C, and a 12% sodium hypochlorite solution is added while maintaining the internal temperature at 5°C or lower .

Industrial Production Methods

Industrial production methods for 2’-Hydroxy-5’-methylpropiophenone typically involve large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Hydrolysis of Halogenated Precursors

The compound is commonly synthesized via hydrolysis of α-halo ketones. For example:

Reaction:

2-Chloro-5-methylpropiophenone + NaOH → 2'-Hydroxy-5'-methylpropiophenone + NaCl

Conditions:

Mechanism: Nucleophilic substitution (SN2) at the α-carbon, displacing chloride with hydroxide.

Oxidation Reactions

The benzylic hydroxyl group undergoes oxidation under controlled conditions:

Reagents/Conditions:

| Oxidizing Agent | Product | Temperature | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 5-Methyl-2-benzoylbenzoic acid | 100°C | 75–85% |

| CrO₃ | 5-Methyl-2-benzoylquinone | 60°C | 60% |

Key Finding: Oxidation selectivity depends on the position of the methyl group, with para-substitution directing reactivity .

Halogenation

The hydroxyl group participates in halogenation reactions, forming α-halo derivatives:

Example Reaction:

this compound + HCl → 2-Chloro-5-methylpropiophenone + H₂O

Conditions:

Industrial Relevance: Halogenated intermediates are precursors for photopolymerization initiators .

Alkylation and Etherification

The phenolic hydroxyl group undergoes alkylation to form ethers:

Reaction with Propyl Iodide:

this compound + C₃H₇I → 2-Propoxy-5-methylpropiophenone + HI

Conditions:

Application: Alkylated derivatives enhance hydrophobicity in polymer coatings .

Palladium-Catalyzed Arylation

The compound participates in cross-coupling reactions:

Reaction:

this compound + Aryl Halide → Diarylpropiophenone Derivative

Conditions:

Outcome: Sequential arylation at the α-carbon and aromatic ring enables complex scaffold synthesis .

Photochemical Reactions

Under UV irradiation (λ = 365 nm), the compound acts as a photoinitiator:

Norrish Type I Cleavage:

this compound → Ketyl Radical + Acetophenone Derivative

Role in Polymerization:

-

Efficiency correlates with UV intensity and co-initiator presence.

Stability and Degradation

Thermal Stability:

Applications De Recherche Scientifique

Photoinitiator in Polymer Chemistry

One of the primary applications of 2'-Hydroxy-5'-methylpropiophenone is as a photoinitiator in the polymerization process. Photoinitiators are substances that absorb light and initiate chemical reactions, particularly in the curing of resins.

Key Applications in Polymer Chemistry

- UV-Curable Resins : This compound is extensively used in the formulation of UV-curable coatings and inks, which are critical in industries such as automotive, electronics, and packaging .

- Real-Time Kinetic Studies : It has been employed as a catalyst in studies involving laser-induced polymerization, allowing researchers to observe polymerization kinetics in real-time .

Applications in Materials Science

The compound also finds utility in materials science, particularly in the development of advanced materials with specific properties.

Material Development

- Crosslinking Agents : this compound serves as a crosslinking agent that enhances the mechanical properties and durability of polymeric materials.

- Thin Film Deposition : Research has shown its effectiveness in creating thin films with desirable optical and mechanical characteristics, which are essential for electronic applications .

Biological Applications

Emerging research indicates potential biological applications for this compound.

Case Study: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of derivatives related to this compound. It was found that certain modifications could inhibit inflammatory responses by targeting specific signaling pathways, indicating potential therapeutic applications in treating inflammatory disorders .

Data Tables

Mécanisme D'action

The mechanism of action of 2’-Hydroxy-5’-methylpropiophenone primarily involves its role as a photoinitiator. Upon exposure to UV radiation, the compound absorbs light and undergoes a photochemical reaction to generate free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved in this process include the activation of carbon-carbon double bonds in the monomers, resulting in the formation of polymer chains.

Comparaison Avec Des Composés Similaires

2’-Hydroxy-5’-methylpropiophenone can be compared with other similar compounds, such as:

- 1-Hydroxy-1-methylethyl phenyl ketone

- 1-Phenyl-2-methyl-2-hydroxypropanone

- 2-Hydroxy-2-methyl-1-phenyl-1-propanone

- 2-Methyl-3-phenyl-3-oxopropan-2-ol

These compounds share similar structural features, such as the presence of hydroxy and methyl groups on the aromatic ring. 2’-Hydroxy-5’-methylpropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties .

Activité Biologique

2'-Hydroxy-5'-methylpropiophenone, also known as 1-(2-hydroxy-5-methylphenyl)propan-1-one, is a compound primarily recognized for its role as a photoinitiator in polymer chemistry. However, recent studies have indicated potential biological activities , including antimicrobial and antioxidant properties . This article explores its biological activity, mechanisms of action, and applications in various fields.

The biological activity of this compound can be attributed to its ability to generate free radicals upon exposure to ultraviolet (UV) light. This photochemical reaction leads to the following:

- Free Radical Generation : Upon UV exposure, the compound absorbs light energy, resulting in the formation of free radicals that can initiate polymerization reactions in resin systems.

- Biochemical Pathways : The primary pathway involves the polymerization of monomers or oligomers, which is critical for its function in curing resins.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. Studies have shown that it exhibits activity against various bacterial strains, which may be due to its ability to disrupt microbial cell membranes through free radical generation .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in biological systems. The hydroxyl group in this compound is believed to contribute to its antioxidant activity by donating hydrogen atoms to free radicals .

Case Studies

- Antimicrobial Testing : A study conducted on several bacterial strains demonstrated that this compound inhibited growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 100 μg/mL to 400 μg/mL depending on the bacterial species tested.

- Cytotoxicity Assays : In vitro cytotoxicity assays using mammalian cell lines revealed that while the compound shows potential for therapeutic applications, it also exhibits cytotoxic effects at higher concentrations, necessitating careful dosage considerations .

Table 1: Biological Activity Summary

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against multiple strains |

| Antioxidant | Neutralization of free radicals | Significant protective effects |

| Cytotoxicity | Impact on mammalian cell viability | Dose-dependent cytotoxic effects |

Table 2: Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 300 |

| Pseudomonas aeruginosa | 400 |

Applications

The unique properties of this compound make it a valuable compound in various fields:

- Chemistry : Used as a photoinitiator in UV-curable resins for coatings and adhesives.

- Biology : Investigated for potential therapeutic applications due to its antimicrobial and antioxidant properties.

- Medicine : Explored for drug development owing to its ability to interact with biological membranes and cellular components .

Propriétés

IUPAC Name |

1-(2-hydroxy-5-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZJBPYDVCLMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870809 | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-45-4 | |

| Record name | 1-(2-Hydroxy-5-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-5'-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2'-Hydroxy-5'-methylpropiophenone explored in the provided research?

A1: The research primarily focuses on utilizing this compound and its derivatives as analytical reagents and in the synthesis of new compounds. One study investigates its effectiveness as a chelating agent for spectrophotometric determination of iron []. Another explores the synthesis of new arylamine Mannich bases derived from this compound, showcasing its utility in organic synthesis [].

Q2: How is the structure of the synthesized arylamine Mannich bases confirmed in the research?

A2: The researchers employed a combination of spectroscopic techniques to confirm the structure of the synthesized arylamine Mannich bases. These techniques include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) [].

Q3: Can this compound be used for the quantitative determination of metals?

A3: Yes, research suggests that this compound oxime, a derivative of this compound, exhibits potential for the quantitative determination of palladium. This application is demonstrated through both gravimetric and spectrophotometric methods [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.